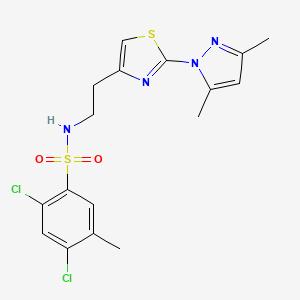

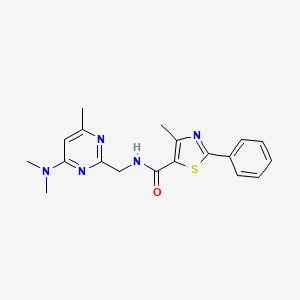

2,4-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of compounds known for their diverse chemical and physical properties, which make them useful in various applications, including as intermediates in the synthesis of more complex chemical entities. The research focuses on understanding these properties through synthesis, molecular structure elucidation, and analysis of chemical and physical behaviors.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves complex reactions, including aromatic nucleophilic substitution and cyclocondensation processes. For example, condensation of pyrazolyl phenols with chloronitrobenzenes under basic conditions leads to a series of pyrazolo-fused heterocycles through an atom-economical process (Sapegin et al., 2012). This indicates that similar methodologies could potentially be applied to the synthesis of the target compound, highlighting the importance of nucleophilic substitution reactions in constructing complex sulfonamide structures.

Molecular Structure Analysis

Molecular structure determination often employs techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. The crystal structure of related compounds has revealed significant details about their tautomeric forms and intramolecular hydrogen bonding (Beuchet et al., 1999). These studies are crucial for understanding the molecular conformation, spatial arrangement, and potential reactive sites of the compound.

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions involving aromatic nucleophilic substitution and Smiles rearrangement have been utilized to construct complex heterocyclic systems (Sapegin et al., 2012). These reactions underscore the reactivity of sulfonamide derivatives towards the formation of cyclic and acyclic structures, influenced by the presence of substituents and the reaction conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure and the nature of substituents. Studies on related compounds have shown how crystal packing and intermolecular interactions, such as hydrogen bonding, affect their physical state and stability (Bekö et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for understanding the compound's behavior in chemical reactions. The structure-activity relationships of sulfonamide compounds reveal how modifications to the molecular structure can influence their reactivity and interaction with biological targets (Mun et al., 2012).

Scientific Research Applications

DNA Binding and Anticancer Activity

- Mixed-ligand copper(II)-sulfonamide complexes containing N-sulfonamide derivatives like 2,4-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide demonstrate significant DNA binding and cleavage activities. These complexes exhibit potential as antiproliferative agents against yeast and human tumor cells, primarily inducing cell death through apoptosis. Their DNA interaction is modulated by the sulfonamide derivative, influencing their genotoxicity and anticancer efficiency (González-Álvarez et al., 2013).

Antimicrobial and Antifungal Activity

- Some derivatives of 2,4-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide exhibit promising antimicrobial activities. Compounds synthesized using this derivative were effective against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).

Corrosion Inhibition

- Thiazole derivatives, including those related to the compound , have been studied for their corrosion inhibition properties. They act as effective inhibitors, especially for metals like zinc in acidic environments. Their adsorption and inhibition efficiency is influenced by their molecular structure (Fouda et al., 2021).

properties

IUPAC Name |

2,4-dichloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O2S2/c1-10-6-16(15(19)8-14(10)18)27(24,25)20-5-4-13-9-26-17(21-13)23-12(3)7-11(2)22-23/h6-9,20H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDPBZAHTCRHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)

![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)